N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound with the molecular formula C16H20N2O3 and a molecular weight of 288.349. This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with hexylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Investigated for its potential therapeutic effects due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the nervous system . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
- N-Benzyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
- Ethyl (2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Uniqueness: N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific hexyl substitution, which can influence its lipophilicity, bioavailability, and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
CAS No. |
21742-63-2 |
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Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-hexyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-4-7-10-17-15(20)13-14(19)11-8-5-6-9-12(11)18-16(13)21/h5-6,8-9H,2-4,7,10H2,1H3,(H,17,20)(H2,18,19,21) |
InChI Key |
OYGUSVMTAGJJCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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